2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784766
InChI: InChI=1S/C18H21N5O3S/c1-11(2)9-23-17(25)13-7-5-4-6-12(13)14(22-23)8-15(24)19-18-21-20-16(27-18)10-26-3/h4-7,11H,8-10H2,1-3H3,(H,19,21,24)
SMILES:
Molecular Formula: C18H21N5O3S
Molecular Weight: 387.5 g/mol

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14784766

Molecular Formula: C18H21N5O3S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide -

Specification

Molecular Formula C18H21N5O3S
Molecular Weight 387.5 g/mol
IUPAC Name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide
Standard InChI InChI=1S/C18H21N5O3S/c1-11(2)9-23-17(25)13-7-5-4-6-12(13)14(22-23)8-15(24)19-18-21-20-16(27-18)10-26-3/h4-7,11H,8-10H2,1-3H3,(H,19,21,24)
Standard InChI Key ZYFQWEKOHRDGMH-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NN=C(S3)COC

Introduction

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that combines a phthalazine derivative with a thiadiazole moiety. This compound is of interest in medicinal chemistry due to the potential synergistic effects of its structural components. The phthalazine ring is known for its diverse biological activities, while the thiadiazole ring is often associated with antimicrobial and antifungal properties.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions that require careful selection of starting materials and conditions. While specific synthesis protocols for this exact compound are not widely documented, similar compounds often involve reactions such as amidation and heterocyclic ring formation. The chemical reactivity of this compound can be explored through various transformations, potentially enhancing its biological properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(thiazol-2-yl)acetamidePhthalazine and thiazole ringsPotential medicinal applications
2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamidePhthalazine and thiadiazole rings with methoxymethyl substitutionPotential for enhanced biological activity due to structural modifications
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideComplex heterocyclic structure with anti-inflammatory potentialAnti-inflammatory activity, potential 5-LOX inhibitor

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